molecular formula C6H10O2 B1583045 Methyl 1-Methylcyclopropane-1-carboxylate CAS No. 6206-25-3

Methyl 1-Methylcyclopropane-1-carboxylate

Cat. No.: B1583045
CAS No.: 6206-25-3
M. Wt: 114.14 g/mol
InChI Key: COHFTBWCEOBGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-Methylcyclopropane-1-carboxylate is an organic compound with the molecular formula C6H10O2. It is a methyl ester derivative of 1-methylcyclopropane-1-carboxylic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-Methylcyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 1-methylcyclopropane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the production scale.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-Methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or Grignard reagents can facilitate substitution reactions.

Major Products Formed:

    Oxidation: 1-Methylcyclopropane-1-carboxylic acid or 1-methylcyclopropyl ketone.

    Reduction: 1-Methylcyclopropane-1-methanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-Methylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 1-methylcyclopropane-1-carboxylate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 1-methylcyclopropane-1-carboxylic acid. This interaction can influence metabolic pathways and cellular processes.

Comparison with Similar Compounds

    1-Methylcyclopropane-1-carboxylic acid: The parent acid of the ester.

    Methyl 1-Aminocyclopropane-1-carboxylate: A similar compound with an amino group instead of a methyl group.

    Cyclopropane derivatives: Various cyclopropane-containing compounds with different substituents.

Uniqueness: Methyl 1-Methylcyclopropane-1-carboxylate is unique due to its specific ester functional group and the presence of a cyclopropane ring. This combination imparts distinct reactivity and properties, making it valuable in synthetic chemistry and research applications.

Properties

IUPAC Name

methyl 1-methylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(3-4-6)5(7)8-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHFTBWCEOBGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337680
Record name Methyl 1-methylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6206-25-3
Record name Methyl 1-methylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-Methylcyclopropane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

contacting the xylene solution of methyl 4-chloro-2-methylbutyrate from step (3) with an sodium methoxide and heating at temperatures of about 100 to 200° C. which causes vaporization of (i) methanol as it is formed and (ii) methyl 1-methylcyclopropanecarboxylate as it is formed from methyl 4-chloro-2-methylbutyrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-Methylcyclopropane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-Methylcyclopropane-1-carboxylate
Reactant of Route 3
Methyl 1-Methylcyclopropane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-Methylcyclopropane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-Methylcyclopropane-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-Methylcyclopropane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.